![molecular formula C10H7NO3 B1334646 3-formyl-1H-indole-7-carboxylic Acid CAS No. 317854-65-2](/img/structure/B1334646.png)
3-formyl-1H-indole-7-carboxylic Acid
Overview
Description
3-formyl-1H-indole-7-carboxylic acid is a chemical compound with the CAS Number: 317854-65-2 . It has a molecular weight of 189.17 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of 3-formyl-1H-indole-7-carboxylic acid is C10H7NO3 . Its average mass is 189.167 Da and its monoisotopic mass is 189.042587 Da .
Physical And Chemical Properties Analysis
3-formyl-1H-indole-7-carboxylic acid is a powder at room temperature . It has a melting point of 308-309 .
Scientific Research Applications
Cancer Treatment
3-formyl-1H-indole-7-carboxylic Acid derivatives have been studied for their potential in treating various types of cancer. These compounds can interfere with cancer cell proliferation and induce apoptosis, making them promising candidates for anticancer drugs .
Antimicrobial Activity
The indole moiety is known to possess antimicrobial properties. Derivatives of 3-formyl-1H-indole-7-carboxylic Acid could be used to develop new antibiotics that target resistant strains of bacteria, offering a new avenue in the fight against microbial infections .
Neurodegenerative Disorders
Indole derivatives have shown potential in the treatment of neurodegenerative disorders. Their ability to modulate neurotransmitter systems could lead to new treatments for diseases like Alzheimer’s and Parkinson’s .
Antiviral Agents
Research has indicated that indole derivatives can act as potent antiviral agents. They have been tested against a variety of viruses, including influenza and Coxsackie B4 virus, showing significant inhibitory activity .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of 3-formyl-1H-indole-7-carboxylic Acid, is a well-known plant hormone responsible for regulating plant growth. This application is crucial in agriculture for the development of crops with improved yields .
Organic Synthesis
3-formyl-1H-indole-7-carboxylic Acid serves as an important intermediate in organic synthesis. It is used in the construction of complex molecules, which can have applications ranging from pharmaceuticals to materials science .
Safety and Hazards
Future Directions
Indole derivatives have shown potential in various fields, including the treatment of cancer cells, microbes, and different types of disorders in the human body . Future research into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 3-formyl-1h-indole-7-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes
Biochemical Pathways
Indole derivatives are known to impact various biological pathways . The downstream effects of these pathways could potentially be influenced by 3-formyl-1H-indole-7-carboxylic Acid, but more research is needed to confirm this.
Result of Action
Indole derivatives are known to have various biological activities . It is possible that 3-formyl-1H-indole-7-carboxylic Acid could have similar effects, but more research is needed to confirm this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-formyl-1H-indole-7-carboxylic Acid. For instance, the exogenous dietary source of tryptophan, an essential aromatic amino acid, is decisive for the metabolism of indole derivatives by gut microorganisms Therefore, dietary intake could potentially influence the action of 3-formyl-1H-indole-7-carboxylic Acid
properties
IUPAC Name |
3-formyl-1H-indole-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-5-6-4-11-9-7(6)2-1-3-8(9)10(13)14/h1-5,11H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABYJDPNVBUDGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383847 | |
Record name | 3-formyl-1H-indole-7-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-formyl-1H-indole-7-carboxylic Acid | |
CAS RN |
317854-65-2 | |
Record name | 3-formyl-1H-indole-7-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-formyl-1H-indole-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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